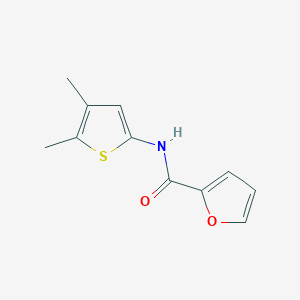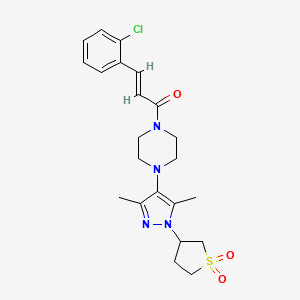
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O6 and its molecular weight is 411.499. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Research
This compound could be used in the development of new anticonvulsants . A study found that a series of hybrid pyrrolidine-2,5-dione derivatives, which this compound could potentially be a part of, showed potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a compound in this series .
Pain Management
The compound could also be used in pain management research . The same study found that one of the compounds in the series was effective in several pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Neurological Disorder Treatment
Given its potential anticonvulsant properties, this compound could be used in the treatment of various neurological disorders . Epilepsy, for example, is a common and debilitating neurological disorder with a high level of drug resistance . This compound could potentially contribute to the development of more effective and safer therapeutics .
Inhibition of Calcium Currents
The compound could be used in research related to the inhibition of calcium currents . The study found that the most plausible mechanism of action of the compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Drug Metabolism Studies
This compound could be used in studies related to drug metabolism . The study found that the compound revealed high metabolic stability on human liver microsomes . It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .
Chemical Synthesis
Given its complex structure, this compound could be used in chemical synthesis research . It could serve as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O6/c1-20(2,3)29-19(27)22-9-6-15(7-10-22)14-16(24)21-8-12-28-13-11-23-17(25)4-5-18(23)26/h15H,4-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBBWHVAOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)


![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)





![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)
![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)
